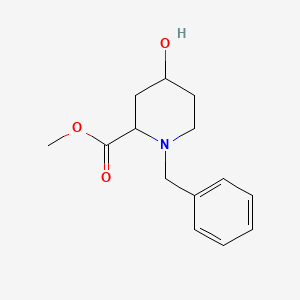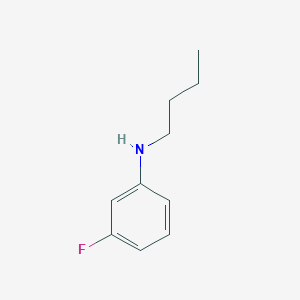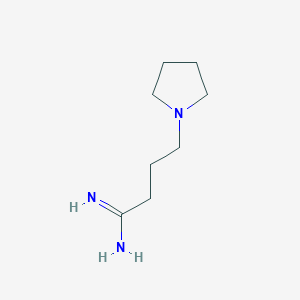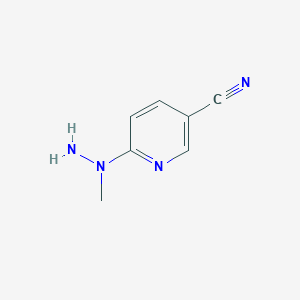
6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methylhydrazinyl group at the 6-position and a carbonitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile typically involves the reaction of 6-chloropyridine-3-carbonitrile with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methylhydrazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the methylhydrazinyl group allows for the formation of hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core and have been studied for their biomedical applications.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
6-(1-Methylhydrazin-1-YL)pyridine-3-carbonitrile is unique due to the presence of both the methylhydrazinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
6-[amino(methyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-11(9)7-3-2-6(4-8)5-10-7/h2-3,5H,9H2,1H3 |
InChI-Schlüssel |
PTUMOXUYQLIUPM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC=C(C=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
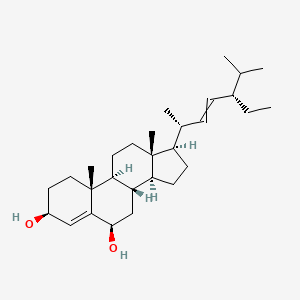

![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
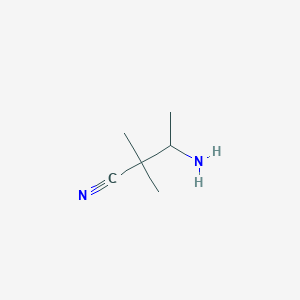

![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
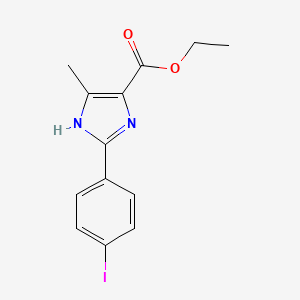
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
